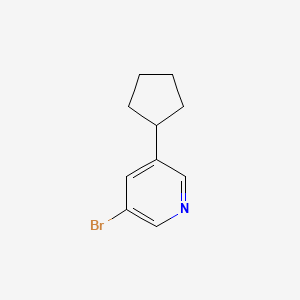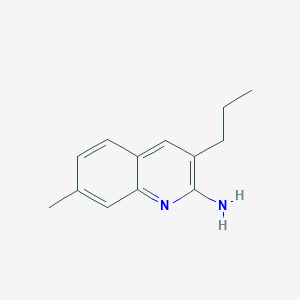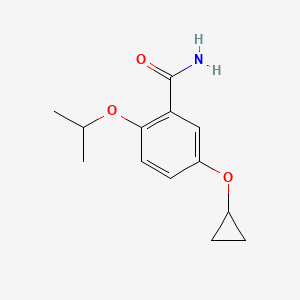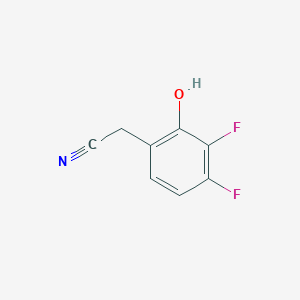
(R)-2-amino-2-methyloct-7-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-amino-2-methyloct-7-ynoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a methyl group, and an alkyne group on its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-methyloct-7-ynoic acid can be achieved through several methods. One common approach involves the use of photobiocatalytic oxidative coupling, where engineered pyridoxal-5’-phosphate-dependent enzymes are employed to facilitate the α-C–H functionalization of glycine and α-branched amino acid substrates . This method allows for the stereoselective formation of the desired chiral amino acid.
Industrial Production Methods
Industrial production of ®-2-amino-2-methyloct-7-ynoic acid typically involves large-scale enzymatic synthesis. Enzymes are favored due to their high selectivity and environmentally friendly reaction conditions . The use of biocatalysts in industrial processes ensures the efficient and sustainable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
®-2-amino-2-methyloct-7-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amino acids and amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-amino-2-methyloct-7-ynoic acid is used as a building block for the synthesis of complex molecules
Biology
In biological research, this compound is studied for its role in protein synthesis and enzyme function. Its chiral nature makes it a valuable tool for investigating stereochemistry in biological systems.
Medicine
In medicine, ®-2-amino-2-methyloct-7-ynoic acid is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of ®-2-amino-2-methyloct-7-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds with active sites, while the alkyne group can participate in π-π interactions. These interactions modulate the activity of target proteins and influence biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Alanine: A simple amino acid with a methyl group.
Proline: An amino acid with a cyclic structure.
Phenylalanine: An amino acid with an aromatic ring.
Uniqueness
®-2-amino-2-methyloct-7-ynoic acid is unique due to its alkyne group, which is not commonly found in natural amino acids.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-methyloct-7-ynoic acid |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-6-7-9(2,10)8(11)12/h1H,4-7,10H2,2H3,(H,11,12)/t9-/m1/s1 |
Clave InChI |
WTFKXZRWELKUFM-SECBINFHSA-N |
SMILES isomérico |
C[C@@](CCCCC#C)(C(=O)O)N |
SMILES canónico |
CC(CCCCC#C)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















